(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine
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Overview
Description
(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine is a chemical compound with the molecular formula C11H16BrNO and a molecular weight of 258.15 g/mol . It is characterized by the presence of a bromobenzyl group and a methoxy-methylethylamine moiety. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and 2-methoxy-1-methylethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Reaction Mechanism: The 3-bromobenzyl chloride undergoes nucleophilic substitution with 2-methoxy-1-methylethylamine, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research involving this compound focuses on its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Bromobenzyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the methoxy-methylethylamine moiety can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
(3-Bromobenzyl)(2-methoxy-1-methylethyl)amine can be compared with similar compounds such as:
(3-Chlorobenzyl)(2-methoxy-1-methylethyl)amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties.
(3-Bromobenzyl)(2-ethoxy-1-methylethyl)amine: Similar structure but with an ethoxy group instead of methoxy, affecting its solubility and interaction with biological targets.
(3-Bromobenzyl)(2-methoxy-1-ethyl)amine: Similar structure but with a different alkyl chain length, influencing its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIYEWCWRYTAQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386002 |
Source
|
Record name | (3-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355815-55-3 |
Source
|
Record name | 3-Bromo-N-(2-methoxy-1-methylethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355815-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-BROMOBENZYL)(2-METHOXY-1-METHYLETHYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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